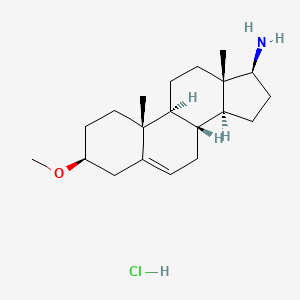

17beta-Amino-3beta-methoxy-5-androstene

Description

Evolution of Steroidal Chemistry and its Intersections with Biological Systems

The journey of steroidal chemistry began with the isolation and structural elucidation of cholesterol in the early 20th century. This paved the way for the identification of a plethora of other steroids, including sex hormones and corticosteroids. nih.gov The profound biological effects of these molecules spurred chemists to develop methods for their synthesis and modification, leading to the creation of a vast library of synthetic steroids with a wide range of therapeutic applications. mdpi.com The intersection of steroidal chemistry with biology is a dynamic field, with ongoing research focused on understanding how subtle structural modifications can dramatically alter a steroid's interaction with biological targets. mdpi.com

Contextualizing Androstene-Based Chemical Compounds in Biochemical Research

Androstene derivatives are a class of steroids based on the androstane (B1237026) nucleus and are central to many areas of biochemical research. documentsdelivered.com They serve as intermediates in the biosynthesis of androgens and estrogens and have been investigated for their potential to modulate the activity of various enzymes and receptors. nih.govnih.gov For instance, certain androstene derivatives have been studied as inhibitors of enzymes like 5α-reductase and aromatase, which are involved in steroid metabolism. documentsdelivered.comnih.gov The rigid, well-defined structure of the androstene skeleton makes it an excellent scaffold for the design of molecules that can interact with specific biological targets. researchgate.net

Historical Perspectives on the Synthesis and Investigation of Steroidal Amines

The introduction of nitrogen-containing functional groups, such as amines, into the steroidal framework has been a significant area of research for decades. Steroidal amines have been investigated for a wide range of potential biological activities. Early methods for the synthesis of steroidal amines often involved multi-step processes. For example, 3-aminosteroids have been prepared from 3-hydroxysteroids through tosylation, followed by azide (B81097) formation and subsequent reduction to the amine. wada-ama.org More direct methods, such as reductive amination of steroidal ketones, have also been developed to provide more efficient access to these compounds. nih.gov

Defining the Research Niche for 17beta-Amino-3beta-methoxy-5-androstene

While specific research on 17β-Amino-3β-methoxy-5-androstene is not extensively documented in publicly available literature, its structural features suggest a potential research niche. The presence of a 17β-amino group on the androstene skeleton is a key feature shared with other biologically investigated steroidal amines. The 3β-methoxy group represents a modification of the more common 3β-hydroxyl group found in many natural androstene derivatives. nih.gov Research into this compound could explore how the combination of these two functional groups influences its physicochemical properties and its interaction with biological targets. For example, the methoxy (B1213986) group may alter the molecule's lipophilicity and metabolic stability compared to its hydroxylated counterpart. The 17β-amino group could be a key pharmacophore for interaction with specific receptors or enzymes.

The table below illustrates the structural differences between 17β-Amino-3β-methoxy-5-androstene and a related, more commonly known androstene derivative, Androst-5-ene-3β,17β-diol.

| Feature | 17β-Amino-3β-methoxy-5-androstene | Androst-5-ene-3β,17β-diol |

|---|---|---|

| Chemical Formula | C20H33NO | C19H30O2 |

| Functional Group at C3 | Methoxy (β-configuration) | Hydroxyl (β-configuration) |

| Functional Group at C17 | Amino (β-configuration) | Hydroxyl (β-configuration) |

| Double Bond Position | C5-C6 | C5-C6 |

Overview of Research Methodologies Employed in the Study of Complex Steroidal Frameworks

The study of complex steroidal frameworks relies on a suite of sophisticated analytical techniques. The structural elucidation of novel steroidal compounds is heavily dependent on Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.orgresearchgate.net NMR provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule, while MS helps to determine the molecular weight and fragmentation patterns. nih.gov

For the analysis of steroids in biological matrices, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. niscpr.res.inresearchgate.net These methods allow for the separation, identification, and quantification of steroids and their metabolites at very low concentrations.

The biological activity of steroidal compounds is often assessed using a variety of in vitro assays, such as receptor binding assays and enzyme inhibition assays. nih.gov These assays provide valuable information about the compound's mechanism of action and its potential as a therapeutic agent or research tool.

The table below summarizes some of the key research methodologies used in the study of steroidal frameworks.

| Methodology | Application in Steroid Research | Key Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of new steroidal compounds. | Detailed information on molecular structure and stereochemistry. nih.govrsc.org |

| Mass Spectrometry (MS) | Determination of molecular weight and structural fragments. | Confirmation of molecular formula and identification of structural motifs. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile steroids and their metabolites. | Separation, identification, and quantification of steroids in complex mixtures. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of steroids in biological fluids. | High sensitivity and specificity for steroid analysis. niscpr.res.in |

| In Vitro Biological Assays | Evaluation of the biological activity of steroidal compounds. | Information on receptor binding, enzyme inhibition, and cellular effects. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68710-74-7 |

|---|---|

Molecular Formula |

C20H34ClNO |

Molecular Weight |

339.9 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-amine;hydrochloride |

InChI |

InChI=1S/C20H33NO.ClH/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19;/h4,14-18H,5-12,21H2,1-3H3;1H/t14-,15-,16-,17-,18-,19-,20-;/m0./s1 |

InChI Key |

IEJVPGYDSWVBRZ-NKGIVJLGSA-N |

SMILES |

CC12CCC3C(C1CCC2N)CC=C4C3(CCC(C4)OC)C.Cl |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CC[C@@H](C4)OC)C.Cl |

Canonical SMILES |

CC12CCC3C(C1CCC2N)CC=C4C3(CCC(C4)OC)C.Cl |

Synonyms |

17 beta-amino-3 beta-methoxy-5-androstene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 17beta Amino 3beta Methoxy 5 Androstene

Strategic Disconnection and Retrosynthetic Analysis of the 17beta-Amino-3beta-methoxy-5-androstene Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.govyoutube.com For this compound, the analysis identifies key bonds that can be disconnected to reveal a logical synthetic pathway.

The primary disconnections are:

C17-N Bond: The bond between the C-17 carbon of the steroid nucleus and the nitrogen atom of the amino group is a prime candidate for disconnection. This transform, known as a Carbon-Nitrogen (C-N) disconnection, leads back to a 17-keto steroid precursor and an ammonia (B1221849) or amine equivalent. This is a common and highly effective strategy in the synthesis of aminosteroids. researchgate.netnih.gov

C3-O Bond: The ether linkage at the C-3 position can be disconnected via a Carbon-Oxygen (C-O) disconnection. This suggests that the 3beta-methoxy group can be installed through the alkylation of a precursor containing a 3beta-hydroxy group.

Figure 1: Retrosynthetic Analysis

This analysis establishes a clear synthetic plan:

Start with dehydroepiandrosterone (B1670201) (DHEA).

Selectively methylate the 3beta-hydroxy group to form the 3beta-methoxy ether. This may require temporary protection of the 17-ketone.

Introduce the 17beta-amino group via the 17-ketone, ensuring high stereoselectivity.

Conventional Synthetic Routes to this compound

Conventional syntheses build upon the retrosynthetic blueprint, employing established chemical reactions to perform the necessary transformations.

Amination Approaches at the C-17 Position (e.g., via 17-ketone intermediates, imines, or oximes)

The introduction of an amino group at the C-17 position typically starts from the corresponding 17-ketone. The most prevalent method is reductive amination . researchgate.netnih.gov This process involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Common approaches include:

Direct Reductive Amination: The 17-ketosteroid is reacted with an amine in the presence of a reducing agent.

Via Oxime Intermediate: The ketone is first converted to a 17-oxime by reacting it with hydroxylamine. The oxime is then isolated and subsequently reduced to the amine, often using reagents like sodium in alcohol or catalytic hydrogenation.

A significant challenge in the synthesis of the target compound is the presence of the 5,6-double bond, which can be susceptible to reduction under certain conditions, particularly catalytic hydrogenation. Therefore, the choice of reagents is critical. nih.gov

Stereoselective Introduction of the 17beta-Amino Functionality

Achieving the correct stereochemistry at C-17, where the amino group is in the beta (equatorial) orientation, is paramount. The stereochemical outcome of the reductive amination is determined by the direction of hydride attack on the intermediate iminium ion or oxime.

To favor the formation of the 17beta-amine, the hydride reagent should approach from the less sterically hindered alpha-face of the steroid. Bulky reducing agents are often employed to enhance this selectivity. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this purpose, as it is mild enough to avoid reducing the 5,6-double bond while providing good stereoselectivity. nih.gov

Research has shown that direct reductive amination of DHEA derivatives with benzylamine (B48309) or allylamine (B125299) using STAB, followed by deprotection, yields the 17beta-amino product in high yield. researchgate.netnih.gov The use of a temporary protecting group on the amine (like benzyl (B1604629) or allyl) prevents side reactions and allows for purification before revealing the primary amine.

| Precursor | Amine Source | Reducing Agent | Key Conditions | Outcome | Reference |

| 3β-Hydroxy-5-androsten-17-one | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644), rt | 17β-Benzylamino derivative | nih.gov |

| 3β-Hydroxy-5-androsten-17-one | Allylamine | NaBH(OAc)₃ | 1,2-Dichloroethane, rt | 17β-Allylamino derivative | nih.gov |

| Estrone (B1671321) (17-ketosteroid) | Benzylamine | NaBH(OAc)₃ | Not specified | 17β-Benzylamino derivative | researchgate.net |

Table 1: Examples of Stereoselective Reductive Amination on 17-Ketosteroids.

Methodologies for the Formation of the 3beta-Methoxy Moiety

The conversion of the 3beta-hydroxy group to a 3beta-methoxy ether is a standard transformation in steroid chemistry. The most common method is the Williamson ether synthesis . This reaction involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

A typical procedure involves:

Protection of the 17-ketone: To prevent the base from promoting unwanted reactions at the C-17 position (like enolization and aldol (B89426) condensation), the ketone is often protected, for instance, as a ketal.

Deprotonation: The protected steroid is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Methylation: A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added to the solution.

Deprotection: The protecting group at C-17 is removed under acidic conditions to regenerate the ketone, yielding 3beta-methoxy-5-androsten-17-one.

Advanced and Stereocontrolled Synthetic Strategies for this compound Analogs

While conventional methods are robust, modern synthetic chemistry offers advanced strategies that can provide improved efficiency, stereocontrol, and access to a wider range of analogs.

One of the most significant advancements is the use of biocatalysis , specifically employing enzymes to carry out stereoselective transformations. For the amination of a 17-ketosteroid, ω-transaminases (ω-TAm) have emerged as powerful tools. rsc.org These enzymes can catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone substrate with exceptionally high stereoselectivity.

A study demonstrated the use of an ω-transaminase variant from Arthrobacter sp. for the asymmetric amination of various steroidal ketones. rsc.org While this particular enzyme variant produced the 17-alpha-amino steroid, the principle highlights the potential of biocatalysis. By screening or engineering different transaminases, it is feasible to develop a biocatalytic route to the desired 17-beta-amino stereoisomer. This approach offers several advantages over classical chemical methods:

Exceptional Stereoselectivity: Often achieving >99% enantiomeric or diastereomeric excess.

Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature.

Reduced Environmental Impact: Avoids the use of heavy metal catalysts and harsh reagents.

This biocatalytic methodology represents a cutting-edge approach that could be adapted for the synthesis of this compound and its analogs, providing a more efficient and sustainable alternative to traditional multi-step chemical syntheses. rsc.org

Application of Reductive Amination Techniques for Steroidal Amine Synthesis

Reductive amination of the corresponding 17-keto steroid, 3β-methoxy-5-androsten-17-one, stands as a primary and effective method for the synthesis of 17β-Amino-3β-methoxy-5-androstene. This one-pot reaction involves the condensation of the ketone with an amine source to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired amine.

A commonly employed and highly selective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) . harvard.eduorganic-chemistry.orgorganic-chemistry.org Its mild nature and remarkable selectivity for iminium ions over ketones make it particularly suitable for this purpose. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), and acetic acid can be used as a catalyst to facilitate imine formation. organic-chemistry.org This method is advantageous due to its high yields, tolerance of various functional groups, and the avoidance of harsh reaction conditions. harvard.eduorganic-chemistry.org For instance, the reductive amination of dehydroepiandrosterone, a closely related 17-keto steroid, using allylamine and sodium triacetoxyborohydride proceeds in high yield. nih.gov

Another classical method for the synthesis of 17-amino steroids is the Leuckart-Wallach reaction . researchgate.net This method involves the reaction of the 17-keto steroid with formamide (B127407) or a mixture of formic acid and an amine, which serves as both the amine source and the reducing agent. While historically significant, this reaction often requires high temperatures and can lead to the formation of byproducts.

The choice of the amine source in reductive amination can be tailored to introduce different substituents at the 17-amino position, allowing for the direct synthesis of N-substituted analogs. For primary amines, direct reductive amination can sometimes lead to overalkylation. harvard.edu In such cases, a stepwise approach involving the pre-formation and isolation of the imine followed by reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) can be a superior alternative. organic-chemistry.org

| Method | Reagent(s) | Key Features |

| Direct Reductive Amination | Amine source (e.g., NH₃, R-NH₂), Sodium triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for iminium ions, mild reaction conditions, good functional group tolerance, generally high yields. harvard.eduorganic-chemistry.orgorganic-chemistry.org |

| Stepwise Reductive Amination | 1. Amine source, 2. Sodium borohydride (NaBH₄) | Useful for preventing dialkylation when using primary amines. organic-chemistry.org |

| Leuckart-Wallach Reaction | Formamide or Formic acid/Amine | Classical method, often requires high temperatures. researchgate.net |

Biocatalytic Approaches (e.g., ω-Transaminase) for Stereospecific Amino Steroid Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the stereospecific synthesis of chiral amines, including 17β-amino steroids. Among the various biocatalysts, ω-transaminases (ω-TAs) have shown exceptional utility in this regard. researchgate.netnih.govrsc.org These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, in this case, the 17-keto group of 3β-methoxy-5-androsten-17-one.

The key advantage of using ω-transaminases is their high stereoselectivity, enabling the synthesis of the desired 17β-amino epimer with excellent enantiomeric excess. An (R)-selective ω-transaminase variant from Arthrobacter sp. (ArRMut11) has been successfully employed for the synthesis of 17α-amino steroids, demonstrating the potential of these enzymes to be tailored for specific stereochemical outcomes. rsc.org By selecting an appropriate ω-transaminase, the synthesis can be directed towards the 17β-isomer.

The biocatalytic amination of 17-keto steroids is typically performed in an aqueous buffer system, often with a co-solvent to improve the solubility of the steroidal substrate. researchgate.netnih.govrsc.org An amino donor, such as isopropylamine (B41738) or alanine, is used in excess to drive the reaction equilibrium towards the product. researchgate.net Optimization of reaction parameters such as pH, temperature, and substrate/enzyme ratio is crucial for achieving high conversion and yield. researchgate.netnih.govrsc.org For instance, studies on the synthesis of 17α-amino steroids using an Arthrobacter sp. ω-transaminase have reported isolated yields of 83–89%. rsc.org

This biocatalytic approach offers several advantages over traditional chemical methods, including:

High stereoselectivity: Production of the desired stereoisomer. researchgate.netnih.govrsc.org

Mild reaction conditions: Reactions are carried out in aqueous media at or near physiological pH and temperature.

Environmental sustainability: Avoidance of harsh reagents and organic solvents.

| Enzyme | Source Organism | Key Features | Reported Yields |

| ω-Transaminase (ω-TA) | Arthrobacter sp. | High stereoselectivity, sustainable one-step synthesis from the ketone. researchgate.netnih.govrsc.org | 83-89% (for 17α-amino steroids) rsc.org |

Microwave-Assisted Synthesis and Flow Chemistry in Steroid Derivatization

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, and scalability for the derivatization of steroids like 17β-Amino-3β-methoxy-5-androstene.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.netnih.govorientjchem.org This technique has been successfully applied to various organic reactions, including those involving steroid modifications. researchgate.net For the derivatization of 17β-Amino-3β-methoxy-5-androstene, microwave heating can be employed to accelerate reactions such as N-alkylation, N-acylation, or the formation of heterocyclic rings involving the amino group. The benefits include higher yields, cleaner reactions with fewer side products, and the ability to perform reactions in solvent-free conditions. nih.govorientjchem.org Comparative studies have shown that microwave-induced reactions can significantly outperform classical methods in terms of both reaction time and product yields. researchgate.net

Flow chemistry , or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time. For the derivatization of the 17β-Amino-3β-methoxy-5-androstene scaffold, flow chemistry can enable safer handling of hazardous reagents, improved reaction reproducibility, and seamless integration of reaction, work-up, and purification steps. The high surface-to-volume ratio in flow reactors allows for efficient heat transfer, which is particularly beneficial for highly exothermic or fast reactions. While specific applications to this particular steroid may not be widely reported, the principles of flow chemistry are well-suited for the systematic derivatization and library synthesis of steroid analogs for high-throughput screening.

| Technique | Advantages | Potential Applications in Derivatization |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. researchgate.netnih.govorientjchem.org | N-alkylation, N-acylation, heterocycle formation. |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability, automation. | Library synthesis, multi-step derivatizations. |

Catalyst-Mediated Reactions for Selective Functionalization

Catalyst-mediated reactions provide a powerful avenue for the selective functionalization of the 17β-Amino-3β-methoxy-5-androstene scaffold, allowing for modifications at specific positions that would be challenging to achieve through classical methods. Transition-metal catalysis, in particular, has revolutionized steroid synthesis and modification. nih.govnih.gov

For the androstene core, the C5-C6 double bond is a key site for functionalization. Iron-catalyzed hydroamination of the Δ⁵ double bond in dehydroepiandrosterone (DHEA) with nitroarenes has been shown to proceed with high stereoselectivity, affording 5α-arylamino derivatives in good yields (53-72%). jst.go.jpnih.gov This type of radical reaction demonstrates the potential for selective addition across the double bond, which could be adapted for the 17β-Amino-3β-methoxy-5-androstene scaffold to introduce diverse substituents at the C5 position.

Transition-metal-catalyzed reactions can also be envisioned for the derivatization of the amino group or other positions on the steroid nucleus. For example, palladium-catalyzed cross-coupling reactions could be employed to form C-N bonds, potentially for the synthesis of N-aryl derivatives. While specific examples for 17β-Amino-3β-methoxy-5-androstene are not extensively documented, the broader field of transition-metal catalysis offers a vast toolbox for the selective functionalization of complex molecules like steroids. utexas.edu

| Reaction Type | Catalyst | Position of Functionalization | Key Features |

| Hydroamination | Iron (e.g., Fe(acac)₃) | C5-C6 double bond | Stereoselective introduction of amino groups. jst.go.jpnih.gov |

| Cross-Coupling | Palladium, Copper, etc. | Various (e.g., N-functionalization) | Versatile for C-C, C-N, and C-O bond formation. utexas.edu |

Chemical Modifications and Derivatization Strategies of the 17β-Amino-3β-methoxy-5-androstene Scaffold

The 17β-amino group and the 3β-methoxy-5-ene moiety of the title compound serve as versatile handles for a wide range of chemical modifications. These derivatization strategies are crucial for exploring the biological activities of this class of compounds.

The synthesis of a diverse library of analogs with systematic variations in their structure is fundamental to establishing structure-activity relationships (SAR). For the 17β-Amino-3β-methoxy-5-androstene scaffold, modifications can be introduced at several key positions:

N-Substituents at the 17-position: The 17β-amino group can be readily acylated, alkylated, or sulfonylated to introduce a wide array of substituents. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and steric profile, which in turn can influence its interaction with biological targets. For example, the synthesis of 17β-arylsulfonamide derivatives of steroids has been explored in the context of developing steroid sulfatase inhibitors. researchgate.net

Modifications of the A- and B-rings: The 3β-methoxy group can be hydrolyzed to the corresponding 3β-hydroxy group, which can then be further functionalized (e.g., esterified, oxidized). The 5-ene double bond can be subjected to various reactions such as hydrogenation, epoxidation, or dihydroxylation to generate analogs with saturated or functionalized A/B ring junctions.

Introduction of substituents on the steroid nucleus: While more synthetically challenging, substituents can be introduced at other positions on the androstane (B1237026) framework to probe their effect on activity.

SAR studies of related 17-amino androstane derivatives have revealed that the nature of the substituent at the 17-position and the stereochemistry at various centers are critical for biological activity. researchgate.netwikipedia.org For instance, in some series of steroidal compounds, the presence of a 17β-hydroxyl group is essential for receptor interaction, and modifications at this position can drastically alter the pharmacological profile. nih.gov

| Modification Site | Type of Modification | Potential Impact on Activity |

| 17β-Amino Group | Acylation, Alkylation, Sulfonylation | Altered polarity, hydrogen bonding, steric bulk. researchgate.net |

| 3β-Methoxy Group | Hydrolysis, Esterification, Oxidation | Modified solubility and metabolic stability. |

| C5-C6 Double Bond | Hydrogenation, Epoxidation, Dihydroxylation | Changes in the A/B ring conformation. |

| Steroid Nucleus | Introduction of various substituents | Probing specific interactions with biological targets. |

Isotopically labeled analogs of 17β-Amino-3β-methoxy-5-androstene are invaluable tools for mechanistic studies, including the investigation of metabolic pathways, receptor binding assays, and as internal standards in quantitative analysis. medchemexpress.comirisotope.com

Deuterium (B1214612) (²H) labeling is commonly employed. Deuterated steroids can be synthesized by introducing deuterium atoms at specific positions using deuterated reagents during the synthesis. For example, a deuterated reducing agent could be used in the final step of a reductive amination to introduce deuterium at the 17α-position. Deuterium labeling can also influence the rate of metabolism (the kinetic isotope effect), which can be a useful tool in pharmacokinetic studies. nih.gov

Carbon-13 (¹³C) or Carbon-14 (¹⁴C) labeling is also important, particularly for tracing the metabolic fate of the steroid skeleton. The introduction of ¹³C or ¹⁴C can be achieved by using labeled starting materials or reagents in the synthetic sequence. These labeled compounds are essential for quantitative mass spectrometry-based assays and for autoradiography studies to determine tissue distribution.

The use of stable isotope-labeled steroids as internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods is a gold standard for accurate quantification in biological matrices. The labeled analog co-elutes with the unlabeled analyte but is distinguished by its mass, allowing for precise correction of variations in sample preparation and instrument response.

| Isotope | Application | Method of Introduction |

| Deuterium (²H) | Mechanistic studies, pharmacokinetic studies, internal standards. nih.gov | Use of deuterated reagents (e.g., reducing agents). |

| Carbon-13 (¹³C) | Metabolic studies, quantitative analysis (LC-MS). | Synthesis from ¹³C-labeled precursors. |

| Carbon-14 (¹⁴C) | Metabolic fate and tissue distribution studies (autoradiography). | Synthesis from ¹⁴C-labeled precursors. |

Conjugation to Other Chemical Moieties for Probe Development

The strategic conjugation of steroidal molecules to various reporter moieties is a fundamental aspect of developing probes for biochemical and cellular investigations. The compound this compound possesses a key functional group, the 17β-amino group, which serves as a prime site for covalent attachment to other chemical entities. This functional handle allows for the creation of sophisticated molecular tools designed to explore the interactions and localization of steroid-like molecules within biological systems. The development of such probes, including fluorescent and biotinylated derivatives, is crucial for advancing our understanding of steroid biochemistry and pharmacology.

The primary amine at the C-17 position of this compound is a nucleophilic site that can readily react with a variety of electrophilic reagents. This reactivity is the basis for its conjugation to reporter molecules, which can transform the steroid into a versatile probe for various applications, such as fluorescence microscopy, flow cytometry, and affinity-based purification of target proteins.

General Strategies for Conjugation

The covalent attachment of reporter groups to the 17beta-amino function of the androstene scaffold can be achieved through several well-established bioconjugation techniques. The choice of method depends on the nature of the reporter moiety and the desired stability of the resulting conjugate.

One of the most common approaches involves the formation of a stable amide bond. This can be accomplished by reacting the amino group of the steroid with a reporter molecule that has been activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive group that readily couples with primary amines under mild conditions to form a robust amide linkage. This method is widely used due to its efficiency and the commercial availability of a vast array of NHS-activated fluorescent dyes and biotinylation reagents. wikipedia.orgbiochempeg.combroadpharm.com

Another versatile method for conjugating molecules to the 17beta-amino group is through the formation of a thiourea (B124793) linkage. This is typically achieved by reacting the amine with a reporter molecule containing an isothiocyanate group. This reaction is also efficient and proceeds under mild conditions, providing a stable covalent bond.

Development of Fluorescent Probes

Fluorescently labeled steroids are invaluable tools for visualizing the subcellular localization of their target proteins and for studying receptor-ligand interactions in real-time. mdpi.comrsc.orgnih.gov By conjugating a fluorophore to this compound, a fluorescent probe can be synthesized that may allow for the investigation of its biological targets.

The selection of the fluorophore is critical and depends on the specific application, including the desired excitation and emission wavelengths, quantum yield, and photostability. A wide range of fluorophores, such as fluorescein, rhodamine, and cyanine (B1664457) dyes, are commercially available with amine-reactive functionalities, making them suitable for conjugation to the 17beta-amino group of the androstene. nih.govnih.gov For instance, the synthesis of a fluorescent derivative could involve the reaction of this compound with the NHS ester of a carboxy-functionalized fluorophore. The resulting fluorescent steroid conjugate could then be used in cellular imaging studies to map its distribution and binding sites.

The table below illustrates potential fluorescent probes that could be synthesized from this compound.

| Fluorophore | Reactive Group on Fluorophore | Resulting Linkage | Potential Application |

| Fluorescein | Isothiocyanate (FITC) | Thiourea | Fluorescence Microscopy |

| Rhodamine B | N-Hydroxysuccinimide (NHS) ester | Amide | Flow Cytometry |

| Cyanine 5 (Cy5) | N-Hydroxysuccinimide (NHS) ester | Amide | In Vivo Imaging |

Development of Biotinylated Probes

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, which can then be used for affinity-based detection and purification due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. wikipedia.orgbiochempeg.combroadpharm.com Conjugating biotin to this compound would create a powerful tool for identifying and isolating its binding partners from complex biological mixtures.

The biotinylation of the 17beta-amino group can be readily achieved using various commercially available biotinylation reagents. thermofisher.com NHS-activated biotin derivatives are commonly employed to form a stable amide bond with the primary amine of the steroid. Spacer arms of varying lengths can be incorporated between the biotin molecule and the NHS ester to minimize steric hindrance and ensure efficient binding of the biotinylated steroid to avidin or streptavidin. thermofisher.com

The general reaction for the biotinylation of this compound with an NHS-biotin reagent is depicted below:

This compound + NHS-Biotin → Biotinylated-Androstene + N-Hydroxysuccinimide

The resulting biotinylated androstene derivative could be used in pull-down assays to isolate potential receptor proteins from cell lysates. The captured proteins can then be identified by techniques such as mass spectrometry, providing valuable insights into the molecular targets of the parent steroid.

The table below summarizes key aspects of biotinylating this compound for probe development.

| Biotinylation Reagent | Reactive Group | Spacer Arm | Potential Application |

| NHS-Biotin | N-Hydroxysuccinimide | Short | Affinity Purification |

| NHS-PEG4-Biotin | N-Hydroxysuccinimide | Long (PEG) | Protein-Protein Interaction Studies |

| Sulfo-NHS-LC-Biotin | N-Hydroxysuccinimide | Long (LC) | Cell Surface Labeling |

Biochemical Interactions and Elucidation of Molecular Mechanisms of 17beta Amino 3beta Methoxy 5 Androstene Non Clinical Research

Enzyme Modulation Profiles of 17beta-Amino-3beta-methoxy-5-androstene and its Derivatives

The capacity of androstene-based compounds to modulate enzymatic activity is a key area of investigation. Studies on structurally similar molecules provide a framework for understanding the potential interactions of this compound.

Derivatives of the androstane (B1237026) and androstene skeleton have demonstrated significant interactions with several key steroidogenic enzymes.

17beta-Hydroxysteroid Dehydrogenases (17β-HSDs) : These enzymes are crucial for catalyzing the final steps in the formation of potent androgens and estrogens. At least five major isoenzymes of 17β-HSD exist, each with distinct tissue expression and substrate specificities. Certain androsterone (B159326) (ADT) derivatives substituted at the 3β-position have been identified as potent inhibitors of type 3 17β-HSD (17β-HSD3), an enzyme involved in the biosynthesis of testosterone (B1683101). These derivatives effectively inhibited the conversion of 4-androstene-3,17-dione to testosterone in intact cell assays. Other isoforms, like type 1 17β-HSD, are primarily responsible for converting the weak estrogen estrone (B1671321) into the more potent estradiol (B170435). The varied functions of 17β-HSD isoforms make them significant targets in modulating steroid hormone levels.

5α-Reductase : This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). The development of steroidal inhibitors for 5α-reductase has been a significant area of research for androgen-dependent conditions. The core steroidal structure serves as a critical anchor for binding to the enzyme.

Steroid Sulfatase (STS) : STS catalyzes the conversion of inactive steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone, respectively. Inhibition of STS is a therapeutic strategy for hormone-dependent cancers. Steroidal derivatives, particularly those with modifications at the C3 and C17 positions, have been shown to be potent STS inhibitors. For instance, certain 3-O-sulfamate estradiol derivatives can inactivate the STS enzyme.

Aromatase (CYP19A1) : Aromatase converts androgens into estrogens, a critical step in estrogen biosynthesis. While direct inhibition data for this compound is not prevalent, the study of androgen metabolites and their effects in aromatase inhibitor-resistant scenarios highlights the intricate cross-talk between androgen and estrogen pathways. Phytoestrogens have also been evaluated for their anti-aromatase activity, indicating the enzyme's susceptibility to a range of steroidal and non-steroidal compounds.

Understanding the kinetics of enzyme inhibition provides insight into the mechanism of action. For example, kinetic studies of 3β-substituted androsterone derivatives as inhibitors of type 3 17β-HSD revealed a mixed-type inhibition mechanism. Kinetic analysis of the 17β-HSD3 enzymatic reaction has determined the Michaelis-Menten constant (Km) for the substrate androstenedione (B190577) (AdT) to be approximately 0.92 μM. Similarly, detailed kinetic models have been developed for the multi-step reaction catalyzed by aromatase, which involves the sequential conversion of androgens to estrogens. Such analyses are crucial for characterizing the potency and mechanism of novel inhibitors.

The selectivity of a compound for specific enzyme isoforms is critical to its pharmacological profile. Studies on 3β-alkyl-androsterone derivatives demonstrated high selectivity for type 3 17β-HSD. These compounds did not inhibit the reductive 17β-HSD isoforms (types 1, 5, and 7) or the oxidative type 2 isoform. The human 17β-HSD family includes numerous isoforms with varied functions; for example, HSD17B1 is considered "estrogenic," converting estrone to estradiol, while HSD17B5 is involved in testosterone formation from androstenedione. This isoform diversity underscores the importance of developing selective inhibitors to achieve targeted therapeutic effects.

Beyond steroidogenic pathways, some steroid derivatives interact with other critical enzymes. Na+,K+-ATPase, an essential ion pump in the plasma membrane, is a known target for cardiotonic steroids. A series of digitalis-like compounds featuring a 17-aminoalkoxyiminoalkyl substituent on a 5β-androstane skeleton were synthesized and shown to be potent inhibitors of Na+,K+-ATPase. The presence of a basic amino group at the C17 position was found to facilitate a strong interaction with the enzyme receptor, suggesting that the 17β-amino group on an androstene core could also engage with this non-steroidogenic enzyme. The Na+,K+-ATPase has several isoforms of its catalytic α subunit, with the α2 and α3 isoforms being particularly important in the central nervous system.

Receptor Binding Affinities and Selectivity of this compound

The biological activity of steroid hormones is mediated through binding to specific nuclear receptors. The affinity and selectivity of this compound and related compounds for these receptors are key determinants of their hormonal or anti-hormonal effects.

The interaction of androstene derivatives with steroid hormone receptors can be complex, with some compounds exhibiting dual affinity.

Androgen Receptor (AR) and Estrogen Receptor (ER) : Studies on Androst-5-ene-3β,17β-diol (ADIOL), a structurally related compound that shares the androst-5-ene core, have shown that it can bind to both the estrogen and androgen receptors. However, its binding preference is markedly different for each. ADIOL, along with its metabolite 5α-androstane-3β,17β-diol (3β-Adiol), can stimulate the growth of estrogen-dependent breast cancer cells via the estrogen receptor, indicating estrogenic activity. Conversely, in the presence of estradiol, these same compounds can inhibit cell growth through an androgen receptor-mediated pathway.

The relative binding affinities of several steroids for ER and AR have been characterized, demonstrating a spectrum of activity. For the estrogen receptor, the binding preference is Estradiol (E2) > Estrone (E1) > ADIOL > 3β-Adiol > Testosterone (T) > Dihydrotestosterone (DHT). For the androgen receptor, the order is reversed: DHT > T > 3β-Adiol > ADIOL > E1 > E2. This dual interaction suggests that such compounds can have mixed hormonal profiles depending on the cellular context.

Interestingly, other studies on different androstane derivatives, such as 3β-alkyl-androsterones, found that they did not show any binding affinity for the androgen, estrogen, glucocorticoid, or progestin receptors, highlighting how specific structural modifications can abolish receptor interaction while preserving enzyme inhibitory activity.

Interactive Data Table: Relative Binding Affinities of Selected Steroids to ER and AR

The following table summarizes the binding hierarchy of androstene derivatives and other steroids to the Estrogen Receptor (ER) and Androgen Receptor (AR), as determined by in vitro competitive binding assays.

| Steroid Compound | Receptor | Relative Binding Affinity |

| Dihydrotestosterone (DHT) | Androgen Receptor | Highest |

| Testosterone (T) | Androgen Receptor | High |

| 5α-androstane-3β,17β-diol (3β-Adiol) | Androgen Receptor | Moderate |

| Androst-5-ene-3β,17β-diol (ADIOL) | Androgen Receptor | Lower |

| Estrone (E1) | Androgen Receptor | Low |

| Estradiol (E2) | Androgen Receptor | Lowest |

| Estradiol (E2) | Estrogen Receptor | Highest |

| Estrone (E1) | Estrogen Receptor | High |

| Androst-5-ene-3β,17β-diol (ADIOL) | Estrogen Receptor | Moderate |

| 5α-androstane-3β,17β-diol (3β-Adiol) | Estrogen Receptor | Lower |

| Testosterone (T) | Estrogen Receptor | Low |

| Dihydrotestosterone (DHT) | Estrogen Receptor | Lowest |

Data synthesized from published research findings.

Characterization of Novel Binding Proteins for this compound Analogs

There is no available scientific literature that identifies or characterizes novel binding proteins for this compound. Methodologies such as proteomic analysis using affinity-bead-based experiments have been employed for other synthetic androstene derivatives, like 17α-ethynyl-5-androstene-3β, 7β, 17β-triol, leading to the identification of numerous potential binding partners in mouse macrophage cell extracts. nih.govplos.org However, similar studies have not been published for this compound, leaving its molecular targets unknown.

Ligand-Induced Conformational Changes in Receptor-Compound Complexes

The process of a ligand binding to a receptor and inducing a conformational change is a cornerstone of molecular biology and drug action. nih.gov Techniques such as fluorescence spectroscopy are used to study these changes, as demonstrated in research on G protein-coupled receptors. nih.gov Nevertheless, the scientific literature contains no studies that investigate or provide evidence of any ligand-induced conformational changes resulting from the interaction of this compound with any receptor or protein complex.

Cellular and Subcellular Mechanistic Effects of this compound in vitro

Modulation of Cell Proliferation and Apoptosis Pathways in Cellular Models

While various androstene compounds have been evaluated for their effects on cell growth and programmed cell death, no such data exists for this compound. For comparison, the neurosteroid 3β-androstene-17α-diol has been shown to be a potent inhibitor of cell proliferation in human glioblastoma and lymphoma cell lines, inducing apoptosis in the latter. nih.gov The cytotoxic effects of this and related compounds appear to be dependent on their specific chemical structure, highlighting the fact that findings cannot be extrapolated to other analogs. nih.gov

Impact on Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are critical regulators of numerous cellular processes, and their dysregulation is common in various diseases. nih.govmdpi.comresearchgate.netnih.gov Studies on related androstene compounds have suggested potential links to these pathways. For example, identified binding partners for 17α-ethynyl-5-androstene-3β, 7β, 17β-triol include mitogen-activated protein kinases 1 and 3. plos.org However, there is a complete absence of research investigating whether this compound has any impact on the MAPK, PI3K/Akt, or any other intracellular signaling cascades.

Regulation of Gene Expression and Protein Synthesis in Cell Lines

Steroid compounds can significantly alter cellular function by modulating gene expression. This is often achieved by binding to nuclear receptors that, in turn, regulate transcription. For instance, the androstane derivative 5alpha-androstane-3beta,17beta-diol has been shown to revert pro-inflammatory gene expression patterns in human endothelial cells. nih.gov There are no published studies, such as microarray or RNA-sequencing analyses, that have examined the effects of this compound on gene expression or protein synthesis in any cell line.

Studies on Subcellular Localization and Trafficking

The specific location of a compound within a cell is crucial to its mechanism of action. Despite the availability of established methods to determine the subcellular distribution of molecules, no research has been published that details the localization or trafficking of this compound within cells.

In vivo Investigations in Pre-Clinical Animal Models

Comprehensive preclinical data from animal models are crucial for understanding the molecular mechanisms of a novel compound. However, for this compound, specific studies detailing its actions within a living organism have not been extensively reported.

Pharmacodynamic Profiling and Target Engagement Studies

There is a notable absence of published research focusing on the pharmacodynamic profile of this compound in animal models. The biological targets with which this compound interacts, and the affinity and duration of that engagement within a living system, have not been elucidated. While research on other androstane derivatives suggests potential interactions with steroid hormone receptors or other cellular targets, direct evidence for this compound is not available.

Influence on Endogenous Biochemical Pathways and Biomarker Modulation

The downstream effects of this compound on biochemical pathways and the modulation of specific biomarkers in preclinical models are also undocumented. Studies on other synthetic steroids have shown various effects, from influencing amino acid incorporation in tissues to modulating endocrine pathways. For instance, some androgens and their derivatives can impact the endocrine system in animal models like zebrafish. However, without specific studies, the pathways affected by this compound remain speculative.

Investigation of Effects on Specific Biological Systems in Research Animals

Similarly, there is a lack of information regarding the effects of this compound on specific biological systems, such as the central nervous, cardiovascular, or endocrine systems, in research animals. While some 17-amino-5α-androstane-3-ol derivatives have been investigated for their effects on the central nervous system, these compounds differ structurally from this compound. Therefore, their findings cannot be directly extrapolated.

Analytical and Bioanalytical Methodologies for 17beta Amino 3beta Methoxy 5 Androstene

Chromatographic Techniques for Separation, Purity Assessment, and Quantification (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic methods are fundamental for isolating 17beta-Amino-3beta-methoxy-5-androstene, verifying its purity after synthesis, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized batches of this compound. Utilizing a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water is a common approach for separating the compound from starting materials, byproducts, and degradants. Detection via a UV detector is suitable due to the chromophores present in the steroid structure.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for quantification, particularly for assessing metabolic profiles. Due to the low volatility of steroids, derivatization is a necessary step. The amino and potential hydroxyl groups of metabolites can be converted to more volatile trimethylsilyl (B98337) (TMS) ethers. This process enhances chromatographic resolution and provides characteristic mass fragmentation patterns for confident identification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the preferred method for the sensitive and specific quantification of this compound in biological matrices. sciex.comnih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov It allows for the detection of the compound at very low concentrations (pg/mL), which is essential for pharmacokinetic studies. researchgate.net The development of an LC-MS/MS method involves optimizing chromatographic separation and mass spectrometric parameters, such as selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure specificity and minimize matrix interference. sciex.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B over 5 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ion (Q3) | Characteristic fragment ions |

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment (e.g., NMR, IR, UV-Vis, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for complete structural elucidation. nih.gov

¹H NMR provides information on the number and connectivity of protons. Specific chemical shifts would confirm the presence of the methoxy (B1213986) group (a singlet around 3.3-3.4 ppm), the vinyl proton at C6 (a multiplet around 5.3 ppm), and protons on carbons adjacent to the amino group at C17.

¹³C NMR reveals the number of unique carbon environments, confirming the 20 carbon atoms of the androstane (B1237026) skeleton plus the one from the methoxy group.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete assignment of the molecule's framework. NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for confirming the stereochemistry, for instance, the beta-orientation of the amino group at C17.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high accuracy, which is used to determine its elemental composition. sciex.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing definitive confirmation of the molecular formula of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-O stretching of the methoxy ether (around 1070-1150 cm⁻¹), and C=C stretching of the alkene in the B-ring (around 1650 cm⁻¹).

Table 2: Expected Spectroscopic Data for Structural Confirmation

| Technique | Feature | Expected Observation |

|---|---|---|

| HRMS | Exact Mass | [M+H]⁺ corresponding to the calculated elemental composition |

| ¹H NMR | Methoxy Protons (-OCH₃) | Singlet, ~3.3 ppm |

| Vinyl Proton (C6-H) | Multiplet, ~5.4 ppm | |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~55 ppm |

| Alkene Carbons (C5, C6) | ~140 ppm, ~121 ppm | |

| IR | N-H Stretch (Amine) | ~3350 cm⁻¹ |

| C-O Stretch (Ether) | ~1100 cm⁻¹ |

Radioligand Binding Assays and Immunoassays for Biological Activity Assessment

To understand the biological function of this compound, specific binding and activity assays are required.

Radioligand Binding Assays are employed to determine if the compound binds to specific cellular targets, such as steroid hormone receptors (e.g., androgen, estrogen, or progesterone (B1679170) receptors) or other proteins. In these competitive assays, a known radiolabeled ligand for the receptor of interest is incubated with the receptor source in the presence of varying concentrations of this compound. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound for the receptor can be determined. This is a critical first step in characterizing its pharmacological profile.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), can be developed for the high-throughput quantification of this compound in biological fluids. The development process involves synthesizing a conjugate by linking the aminosteroid (B1218566) (as a hapten) to a larger carrier protein (e.g., bovine serum albumin). This conjugate is then used to immunize animals to produce specific polyclonal or monoclonal antibodies. A competitive ELISA format can then be established, where the sample compound competes with a known amount of enzyme-labeled steroid for binding to the limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the compound in the sample.

Table 3: Comparison of Bioanalytical Assays

| Assay Type | Principle | Primary Use | Advantages |

|---|---|---|---|

| Radioligand Binding | Competitive binding to a specific receptor against a radiolabeled ligand. | Determining binding affinity (Ki) and receptor specificity. | High sensitivity; provides direct information on molecular interaction. |

| Immunoassay (ELISA) | Competitive binding to a specific antibody against an enzyme-labeled antigen. | High-throughput quantification in biological samples. | High sensitivity and specificity; suitable for large numbers of samples. |

Sample Preparation and Extraction Strategies for Biological Matrices in Research Settings

Efficient extraction of this compound from complex biological matrices like plasma, serum, or tissue homogenates is essential for accurate quantification and analysis. researchgate.net The goal is to remove interfering substances such as proteins, phospholipids, and salts that can cause matrix effects in subsequent analyses, particularly with LC-MS/MS. researchgate.net

Liquid-Liquid Extraction (LLE) is a common method where an aqueous biological sample is extracted with a water-immiscible organic solvent. nih.gov Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are effective for extracting steroids. The process typically involves vortexing the sample with the solvent followed by centrifugation to separate the layers. The organic layer containing the analyte is then collected, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. Samples are loaded onto a cartridge packed with a solid adsorbent (e.g., C18 or a mixed-mode cation exchange sorbent, which would have a high affinity for the amino group). Interfering compounds are washed away, and the target analyte, this compound, is then eluted with a small volume of an appropriate organic solvent. This technique is highly amenable to automation.

For any quantitative method, a crucial step is the addition of a suitable internal standard (IS) to the sample at the beginning of the preparation process. An ideal IS would be a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H atoms), as it behaves nearly identically to the analyte during extraction and ionization, correcting for any sample loss or matrix-induced signal suppression.

Table 4: General Sample Preparation Workflow from Plasma

| Step | Procedure | Purpose |

|---|---|---|

| 1. Aliquot & Spike | Take a precise volume of plasma (e.g., 100 µL) and add a known amount of internal standard. | Ensure accurate quantification by correcting for procedural losses. |

| 2. Protein Precipitation | Add a solvent like cold acetonitrile or methanol, vortex, and centrifuge. | Remove the majority of proteins which can interfere with analysis. |

| 3. Extraction (LLE or SPE) | Perform LLE with MTBE or pass the supernatant through an SPE cartridge. | Isolate the analyte from salts, phospholipids, and other interferences. |

| 4. Evaporation | Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. | Concentrate the analyte. |

| 5. Reconstitution | Redissolve the dried residue in a small, precise volume of the initial mobile phase. | Prepare the sample for injection into the LC-MS/MS system. |

Computational and Theoretical Studies of 17beta Amino 3beta Methoxy 5 Androstene

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

While no specific molecular docking studies for 17beta-Amino-3beta-methoxy-5-androstene have been identified, research on other androstane (B1237026) derivatives demonstrates the utility of this approach. For instance, virtual screening by molecular docking has been used to evaluate 17(E)-picolinylidene androstane derivatives against clinical targets for anticancer drugs, such as CYP17A1 (17α-hydroxylase). nih.gov These studies can predict binding affinities and geometries, suggesting which analogs might interact strongly with a specific biological target. nih.gov For this compound, docking simulations could elucidate its potential interactions with various nuclear receptors or enzymes, identifying key amino acid residues involved in the binding and helping to hypothesize its biological function.

A typical output from such a study on related steroid analogs might include binding energy scores, which quantify the stability of the ligand-protein complex.

Table 1: Illustrative Molecular Docking Data for Androstane Analogs against a Hypothetical Receptor (Note: This data is representative and not from a study on this compound)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Androstane Analog A | Androgen Receptor | -9.5 | Arg752, Gln711, Asn705 |

| Androstane Analog B | Androgen Receptor | -8.7 | Phe764, Met745 |

| Androstane Analog C | Estrogen Receptor Alpha | -10.2 | Leu384, Met421, His524 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can determine parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the distribution of electric charge, and molecular electrostatic potential (MEP) maps.

Table 2: Representative Quantum Chemical Properties for Androstane Derivatives (Note: This data is illustrative and based on general findings for the androstane class, not specific to this compound)

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 5β-Androstane-3α,17β-diol | DFT | -6.8 | -0.5 | 6.3 |

| 15α-Hydroxy-1α-methyl-5α-androstane-3,17-dione | DFT | -7.1 | -1.5 | 5.6 |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov This technique models the movements of every atom in a system, allowing researchers to observe conformational changes, ligand binding processes, and the stability of a compound within a biological environment, such as a protein binding pocket or a cell membrane. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

A QSAR study involving analogs of this compound would require a dataset of structurally similar compounds with measured biological activity (e.g., binding affinity to a receptor). nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, steric shape), would be calculated. researchgate.net A mathematical model would then be built to correlate these descriptors with the observed activity. Such a model could guide the synthesis of new analogs with potentially enhanced activity by identifying the key structural features that influence the biological outcome. While QSAR studies have been applied to various classes of steroids, specific models for this compound analogs are not currently available in the literature.

Conformational Analysis and Stereochemical Implications

The three-dimensional shape (conformation) of a steroid is critical to its biological function, as it dictates how the molecule fits into a receptor's binding site. Conformational analysis involves identifying the most stable, low-energy conformations of a molecule and understanding the energy barriers between them.

Potential Research Applications and Future Directions for 17beta Amino 3beta Methoxy 5 Androstene

Development of 17beta-Amino-3beta-methoxy-5-androstene as a Biochemical Probe for Steroid Signaling Research

The unique structure of this compound, featuring an amino group at the 17-position, makes it a candidate for development as a biochemical probe to investigate steroid signaling pathways. Such probes are instrumental in elucidating the mechanisms of action of hormones and drugs.

By modifying the amino group, researchers could potentially introduce reporter molecules such as fluorophores or biotin (B1667282). This would enable the visualization and tracking of the compound's interactions with cellular components, including receptors and enzymes. For instance, a fluorescently-tagged version of this compound could be used in techniques like fluorescence microscopy and flow cytometry to study its uptake, subcellular localization, and binding kinetics in real-time.

Furthermore, the development of radiolabeled isotopologues of this compound could facilitate quantitative binding assays and metabolic studies, providing deeper insights into its pharmacokinetics and target engagement. The data generated from these studies would be invaluable for understanding the structure-activity relationships of aminosteroids and their role in modulating steroid signaling.

Utility of this compound in Chemical Biology and Mechanistic Investigations

In the realm of chemical biology, this compound could serve as a valuable tool for dissecting complex biological processes. Its steroidal backbone suggests potential interactions with a variety of protein targets beyond classical steroid receptors. Affinity-based proteomics, employing a derivatized version of the compound as bait, could be used to identify novel binding partners and unravel previously unknown signaling pathways.

Mechanistic investigations could focus on its potential to modulate enzymatic activity. For example, many steroids are known to interact with enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases. Biochemical assays could be designed to screen this compound against a panel of such enzymes to identify potential inhibitory or activating effects. Understanding these interactions at a molecular level could reveal new therapeutic targets and strategies.

Exploration of this compound as a Synthetic Precursor for Other Research Compounds

The chemical structure of this compound offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of novel research compounds. The amino group at the 17-position is particularly amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

For example, acylation or alkylation of the amino group could be used to generate a library of derivatives with altered physicochemical properties and biological activities. These derivatives could then be screened for a variety of effects, such as anticancer or neuroprotective properties. Furthermore, the double bond in the B-ring of the steroid nucleus provides another site for chemical modification, potentially leading to the synthesis of compounds with unique pharmacological profiles. A 1978 study by Griggs and King explored the synthesis and preliminary anti-inflammatory evaluation of this compound hydrochloride and related derivatives, highlighting its potential as a scaffold for drug discovery. nih.govresearchgate.net

Identification of Unexplored Biological Activities and Mechanistic Hypotheses

While a preliminary investigation into the anti-inflammatory properties of this compound has been reported, a comprehensive exploration of its biological activities is still lacking. nih.govresearchgate.net Given the broad range of activities exhibited by other aminosteroids, it is plausible that this compound possesses other, as yet undiscovered, pharmacological effects.

High-throughput screening of this compound against a diverse array of biological targets could uncover novel activities. For instance, its structural similarity to endogenous steroids suggests that it may interact with various nuclear receptors or ion channels. Based on the known activities of other aminosteroids, several mechanistic hypotheses can be formulated. These include the potential for this compound to modulate inflammatory pathways, exhibit cytotoxic effects against cancer cells, or possess neuroprotective properties.

| Potential Biological Activity | Mechanistic Hypothesis |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production or signaling pathways. |

| Anticancer | Induction of apoptosis or cell cycle arrest in cancer cells. |

| Neuroprotective | Modulation of neurotransmitter receptors or protection against oxidative stress. |

Integration of High-Throughput Screening and Omics Technologies in Future Research

To accelerate the discovery of the biological functions of this compound, the integration of high-throughput screening (HTS) and "omics" technologies will be crucial. HTS platforms can be used to rapidly screen the compound against large libraries of cellular and biochemical assays, enabling the identification of novel biological activities and molecular targets.

Once a biological effect is identified, omics technologies such as genomics, transcriptomics, proteomics, and metabolomics can be employed to gain a systems-level understanding of its mechanism of action. For example, transcriptomic analysis of cells treated with this compound could reveal changes in gene expression patterns, providing clues about the signaling pathways it modulates. Similarly, proteomic and metabolomic approaches can identify changes in protein and metabolite levels, respectively, offering a comprehensive view of the cellular response to the compound.

Challenges and Opportunities in Advancing the Fundamental Understanding of this compound and Related Steroids

Advancing the fundamental understanding of this compound and related aminosteroids presents both challenges and opportunities. A significant challenge is the limited commercial availability and the need for specialized synthetic chemistry to produce the compound and its derivatives in sufficient quantities for extensive research.

Despite these challenges, the unique chemical scaffold of aminosteroids offers a wealth of opportunities for the development of novel research tools and therapeutic agents. The exploration of their structure-activity relationships could lead to the design of more potent and selective compounds. Furthermore, the application of advanced analytical techniques and computational modeling can provide deeper insights into their molecular mechanisms of action, paving the way for their translation into clinical applications.

Q & A

Q. What established synthetic routes exist for 17β-amino-3β-methoxy-5-androstene, and what key intermediates are involved?

The compound is synthesized via a two-stage amination process starting from 3β-methoxy-5-androsten-17-one. First, the 17-ketone group is converted to an imine or oxime intermediate, followed by reduction to yield the 17β-amino derivative. This method, developed by Griggs and King (1978), achieved yields of 60–70% and demonstrated anti-inflammatory activity in rat models . Key intermediates include the 17-imine and 17-oxime derivatives, which are stabilized under inert conditions to prevent side reactions.

Q. How is the structural characterization of 17β-amino-3β-methoxy-5-androstene validated in synthetic studies?

Structural validation relies on spectroscopic techniques:

- IR spectroscopy confirms the presence of amino (N-H stretch at ~3300 cm⁻¹) and methoxy (C-O stretch at ~1100 cm⁻¹) groups.

- ¹H/¹³C NMR identifies stereochemistry at C3 (methoxy) and C17 (amino) positions, with characteristic shifts at δ3.30 (3β-methoxy) and δ1.50–2.20 (17β-amino protons) .

- Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 348.2) .

Q. What in vivo models have been used to evaluate the anti-inflammatory activity of this compound?

The rat cotton pellet granuloma model and adjuvant-induced arthritis model are standard. In the cotton pellet assay, 17β-amino-3β-methoxy-5-androstene hydrochloride reduced granuloma formation by 40–50% at 10 mg/kg/day, comparable to dexamethasone. In adjuvant arthritis, it suppressed joint swelling by 30% over 14 days .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of 17β-amino-3β-methoxy-5-androstene derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 20 minutes vs. 6 hours for imine formation) and enhances regioselectivity. For example, coupling with 4-bromophenylhydrazine under microwaves achieved 85% yield of pyrazole derivatives, vs. 60% via conventional heating . Optimal conditions include 100–120°C in polar aprotic solvents (e.g., DMF) with catalytic acetic acid.

Q. How can discrepancies in cytotoxicity data between studies be resolved?

Contradictions in cytotoxicity (e.g., IC50 values varying by 10-fold across cell lines) may arise from differences in:

- Cell type specificity : Prostate cancer (LNCaP) vs. breast cancer (MCF-7) models show varying sensitivity due to androgen receptor expression .

- Assay conditions : Serum-free media increases compound uptake, lowering IC50 by 2–3× compared to serum-containing media .

- Metabolic stability : Hepatic microsomal assays (e.g., human CYP3A4 metabolism) reveal rapid degradation (t₁/₂ < 30 min), necessitating prodrug strategies .

Q. What strategies enhance the bioavailability of 17β-amino-3β-methoxy-5-androstene?

- Prodrug design : 17-Propionate esters increase lipophilicity (logP from 2.1 to 4.5), improving intestinal absorption .

- Nanocarriers : Liposomal encapsulation boosts plasma half-life from 2 to 8 hours in murine models .

- Stereochemical optimization : 3α-methoxy analogs show 3× higher solubility in simulated gastric fluid (pH 1.2) .

Methodological and Analytical Questions

Q. What analytical methods ensure purity and stability of 17β-amino-3β-methoxy-5-androstene in research settings?

- HPLC : C18 columns with acetonitrile/water gradients (70:30 to 90:10) achieve >98% purity. Detect degradation products (e.g., 3β-demethoxy derivatives) at 254 nm .

- Stability testing : Store at -20°C under nitrogen; room-temperature degradation occurs within 72 hours (10% loss in potency) .

- X-ray crystallography : Resolves ambiguous stereochemistry, with unit cell parameters (a=14.2 Å, b=12.8 Å) confirming the 5-androstene backbone .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂ in acylations) .

- Waste disposal : Neutralize acidic byproducts with 10% NaHCO3 before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.